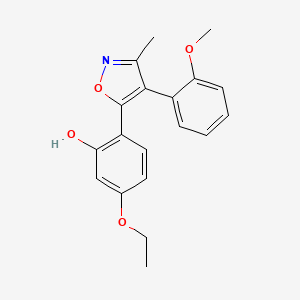

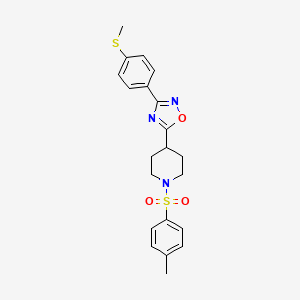

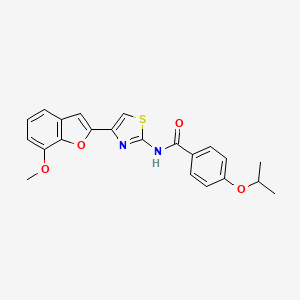

5-Ethoxy-2-(4-(2-methoxyphenyl)-3-methylisoxazol-5-yl)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "5-Ethoxy-2-(4-(2-methoxyphenyl)-3-methylisoxazol-5-yl)phenol" is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as potential biological activity. Isoxazole derivatives have been widely studied for their diverse pharmacological activities and their use in various chemical syntheses .

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. One such method involves the regioselective reaction of 2-aryl-3-methylchromones with hydroxylamine, leading to the formation of 2-(3-aryl-4-methylisoxazol-5-yl)phenols . Another approach for synthesizing isoxazole-linked compounds includes the reaction of alkyl(isoxazolylmethoxyphenyl)tetrazoles with chloromethyl isoxazoles to produce high yields of the desired products . These methods highlight the versatility and regioselectivity in the synthesis of isoxazole derivatives, which could be applicable to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be elucidated using spectroscopic methods and X-ray crystallography. For instance, the structure of a related molecule, 5-methoxy-2-({4-[3-methyl-3-mesityl-cyclobutyl]-thiazol-2-yl}-hydrazonomethyl)-phenol, was determined using X-ray single-crystal diffraction, which revealed its crystallization in the monoclinic space group . Similarly, the molecular geometry, vibrational frequencies, and chemical shift values can be calculated using quantum chemical methods, such as Hartree–Fock and density functional theory, which can provide insights into the electronic structure of the compound .

Chemical Reactions Analysis

Isoxazole derivatives can participate in various chemical reactions due to the presence of reactive sites on the molecule. The isoxazole ring can undergo nucleophilic substitution reactions, and the phenolic OH group can be involved in the formation of hydrogen bonds and other interactions . The reactivity of such compounds can be further explored through experimental and theoretical studies to understand their behavior in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be quite diverse. These properties can be influenced by the substituents on the isoxazole ring and the phenol moiety. For example, the presence of methoxy and ethoxy groups can affect the solubility, melting point, and boiling point of the compound. Additionally, the electronic structure of the molecule, including the molecular electrostatic potential and frontier molecular orbitals, can be studied to predict its reactivity and interaction with other molecules . Theoretical calculations can also provide information on the thermodynamic properties and the first hyperpolarizability, which is an indicator of the nonlinear optical properties of the compound .

科学的研究の応用

Synthesis and Characterization

Research on compounds structurally related to 5-Ethoxy-2-(4-(2-methoxyphenyl)-3-methylisoxazol-5-yl)phenol, such as imino-4-methoxyphenol thiazole-derived Schiff bases, focuses on synthesis and spectral characterization. These compounds, including derivatives like 3-(5-nitrothiazol-2-ylimino)methyl)-4-methoxyphenol, are synthesized through condensation processes and characterized using techniques like UV-visible, 1H, 13C-NMR, and MS. The molecular structures are confirmed through these analyses, and the optimized structures are obtained using simulation software (Vinusha et al., 2015).

Antimicrobial Activity

The synthesized compounds from the aforementioned studies have been tested for their antimicrobial properties against various bacterial and fungal species. For example, the compounds demonstrate moderate activity against bacteria such as E. coli and R. solanacearum and fungi like F. oxysporum and A. niger. The antimicrobial efficacy varies among the compounds, with some showing significant inhibition compared to others (Vinusha et al., 2015).

Molecular Docking and Quantum Chemical Calculations

Studies on related compounds, like 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol, involve molecular docking and quantum chemical calculations to understand their molecular structure and interactions. These analyses include DFT calculations, vibrational spectra assignments, and examination of molecular parameters like bond lengths and angles. Such studies are essential for assessing the biological effects and potential applications of these compounds (Viji et al., 2020).

Antioxidant Activity

Research on phenolic compounds, including those related to 5-Ethoxy-2-(4-(2-methoxyphenyl)-3-methylisoxazol-5-yl)phenol, extends to their antioxidant properties. For instance, compounds isolated from the Protea hybrid 'Susara' have been studied for their phenolic contents and antioxidant activities. These studies highlight the potential of such compounds in various applications, including food preservation, pharmaceuticals, and cosmetics (León et al., 2014).

Structural and Functional Analyses

Further research involves exploring the structural and functional aspects of related compounds, such as their conformational analyses, tautomerism, and interaction with proteins like Bovine Serum Albumin (BSA). These studies provide insights into the molecular stabilities and binding affinities of the compounds, which are crucial for their potential applications in fields like medicinal chemistry and biochemistry (Ghosh et al., 2016).

特性

IUPAC Name |

5-ethoxy-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-4-23-13-9-10-14(16(21)11-13)19-18(12(2)20-24-19)15-7-5-6-8-17(15)22-3/h5-11,21H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRWXDNCCNSPAML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C2=C(C(=NO2)C)C3=CC=CC=C3OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![12-(3,4-Dimethylbenzenesulfonyl)-5-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2511019.png)

![2-({1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrol-2-yl}methylene)malononitrile](/img/structure/B2511021.png)

![N-[4-(acetylamino)phenyl]-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2511024.png)

![[1-(2,2,2-Trifluoroethyl)cyclopropyl]methanol](/img/structure/B2511032.png)

![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-cyclohexylacetamide](/img/structure/B2511038.png)

![3-[(4-fluorophenyl)methyl]-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2511040.png)